molecular formula C40H62O19 B086494 alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate) CAS No. 126-13-6

alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate)

Cat. No. B086494
CAS RN: 126-13-6
M. Wt: 846.9 g/mol
InChI Key: ZNEBZIJCDDCNRC-SWTLDUCYSA-N
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Description

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate) is a chemical compound with the CAS No: 27216-37-1 . It appears as a clear colorless to slightly yellow viscous liquid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the enzymatic synthesis of β-d-fructofuranosyl α-d-glucopyranosyl-(1→2)-α-d-glucopyranoside was achieved using Escherichia coli glycoside phosphorylase YcjT .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 846.91 . It appears as a clear colorless to slightly yellow viscous liquid . The vapor pressure is 40 mm Hg at 20 °C .

Scientific Research Applications

Microbiology

This compound serves as a substrate for α-glucosidase , an enzyme that plays a critical role in the digestion of carbohydrates. In microbiology research, it can be used to study the activity of α-glucosidase in various microbial species .

Biochemical Assays

In biochemical assays, this compound is utilized for its carbohydrate properties. It can be used to investigate carbohydrate metabolism and the role of sugars in cellular processes .

Pharmaceutical Applications

The compound’s derivatives, such as sucrose octadecanoate, have been used in pharmaceutical formulations. They act as surfactants and permeation enhancers, which can improve the delivery and absorption of drugs .

Food Science

Due to its structural similarity to sucrose and its derivatives, this compound can be explored for its potential as a sweetener or a food additive. Its stability under various conditions can be of particular interest for food preservation .

Material Science

The compound’s ability to form esters with various fatty acids can be leveraged in material science. These esters can be used to create biodegradable plastics, coatings, and other materials .

Chemical Synthesis and Characterization

Researchers can use this compound as a starting material for synthesizing novel carbohydrates. Its complex structure allows for the exploration of new synthetic pathways and characterization techniques.

Enzymology

Studying the interaction of this compound with different enzymes can provide insights into enzyme specificity and mechanism. It can also be used to design enzyme inhibitors or activators .

Cosmetics Industry

The ester forms of this compound, such as sucrose stearate, are commonly used in cosmetics as emulsifiers. Research into new derivatives can lead to the development of novel cosmetic formulations .

properties

IUPAC Name

[(2S,3S,4R,5R)-5-(acetyloxymethyl)-2-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3,4,5-tris(2-methylpropanoyloxy)oxan-2-yl]oxy-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H62O19/c1-18(2)33(43)51-17-40(32(57-38(48)23(11)12)29(54-35(45)20(5)6)27(58-40)16-50-25(14)42)59-39-31(56-37(47)22(9)10)30(55-36(46)21(7)8)28(53-34(44)19(3)4)26(52-39)15-49-24(13)41/h18-23,26-32,39H,15-17H2,1-14H3/t26-,27-,28-,29-,30+,31-,32+,39-,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEBZIJCDDCNRC-SWTLDUCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC1(C(C(C(O1)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H62O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3027035
Record name Saccharose acetate isobutyrate
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Molecular Weight

846.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear semi-solid or 90% solution in ethanol; [Hawley] Light yellow viscous liquid; [MSDSonline]
Record name Sucrose acetate isobutyrate
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Density

1.146 @ 25 °C/25 °C
Record name SUCROSE ACETATE ISOBUTYRATE
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Product Name

alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate)

Color/Form

CLEAR SEMI-SOLID

CAS RN

126-13-6
Record name Sucrose acetate isobutyrate
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Record name Saccharose acetate isobutyrate
Source EPA DSSTox
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Record name Sucrose di(acetate) hexaisobutyrate
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Record name SUCROSE ACETATE ISOBUTYRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5657
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate)
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alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate)
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alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate)
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alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate)
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alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate)
Reactant of Route 6
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate)

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